4-Methoxybenzyl formate

Description

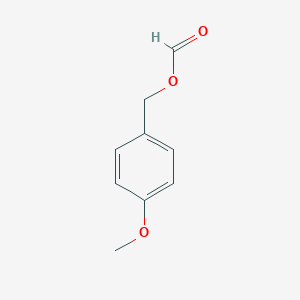

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)methyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-9-4-2-8(3-5-9)6-12-7-10/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDORSROGAZEGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047649 | |

| Record name | 4-Methoxybenzyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS], colourless to pale yellow liquid with a sweet, floral, herbaceous-green odour | |

| Record name | Anisyl formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20246 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Anisyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1133/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

220.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Methoxybenzyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, glycerol, propylene glycol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Anisyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1133/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.136-1.145 | |

| Record name | Anisyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1133/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

122-91-8 | |

| Record name | 4-Methoxybenzyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisyl formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 4-methoxy-, 1-formate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxybenzyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anisyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N0ADO5BXI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methoxybenzyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxybenzyl Formate

Abstract

4-Methoxybenzyl formate, also known as anisyl formate, is a versatile organic compound with significant applications spanning from synthetic organic chemistry to the flavor and fragrance industry. Its utility is intrinsically linked to the properties of the 4-methoxybenzyl (PMB) moiety, a widely employed protecting group for various functional groups in the synthesis of complex molecules, including pharmaceuticals. This guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, synthesis, and reactivity of 4-Methoxybenzyl formate. It further details its applications, particularly in the context of drug development, and outlines essential safety and handling protocols, offering a holistic resource for researchers and chemical professionals.

Introduction and Compound Profile

4-Methoxybenzyl formate (Figure 1) is a carboxylic ester characterized by a formate group attached to a 4-methoxybenzyl substituent.[1] It is classified as a benzyloxycarbonyl compound.[2] While found naturally in vanilla, it is predominantly produced synthetically for commercial use.[3] Its pleasant floral, fruity, and anisic odor makes it a valuable component in the flavor and fragrance industry.[1]

However, for synthetic chemists, its significance lies primarily with the 4-methoxybenzyl (PMB) group. The PMB group is a cornerstone in protecting group strategy due to its stability across a range of reaction conditions and, crucially, its susceptibility to selective removal under specific oxidative or acidic conditions that often leave other protecting groups, like the standard benzyl (Bn) group, intact.[4][5] This guide will explore the chemical principles that make 4-methoxybenzyl formate and its derivatives indispensable tools in modern organic synthesis.

Figure 1: Chemical Structure of 4-Methoxybenzyl Formate

Sources

- 1. ANISYL FORMATE | 122-91-8 [chemicalbook.com]

- 2. Showing Compound 4-Methoxybenzyl formate (FDB013596) - FooDB [foodb.ca]

- 3. 4-Methoxybenzyl formate | C9H10O3 | CID 61054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to (4-methoxyphenyl)methyl formate: Synthesis, Characterization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic application of protecting groups and the nuanced understanding of ester chemistry are cornerstones of modern organic synthesis and pharmaceutical development. Among the myriad of available tools, the 4-methoxybenzyl (PMB) group has emerged as a versatile and reliable moiety for the protection of various functional groups. This guide focuses on a specific derivative, (4-methoxyphenyl)methyl formate, providing a comprehensive technical overview of its synthesis, structural elucidation, and its pivotal role as both a synthetic intermediate and a constituent of the widely used PMB protecting group. As Senior Application Scientists, our goal is to not only present established protocols but to also provide the underlying chemical rationale, empowering researchers to adeptly apply this knowledge in their own synthetic endeavors.

Introduction to (4-methoxyphenyl)methyl formate

(4-methoxyphenyl)methyl formate, also known by synonyms such as 4-methoxybenzyl formate and anisyl formate, is an organic compound with the chemical formula C₉H₁₀O₃[1]. It is a formate ester of 4-methoxybenzyl alcohol. While it finds use as a fragrance and flavoring agent due to its pleasant, floral, and fruity aroma, its significance in the realm of drug development and complex molecule synthesis is far more profound[2].

The core utility of this compound stems from the 4-methoxybenzyl (PMB) group. The electron-donating nature of the para-methoxy substituent makes the PMB group susceptible to cleavage under specific oxidative or acidic conditions, rendering it an invaluable protecting group for alcohols, phenols, carboxylic acids, and amines in multi-step syntheses[3][4]. Understanding the chemistry of (4-methoxyphenyl)methyl formate provides a foundational understanding of the broader applications of PMB-protected compounds.

Table 1: Physicochemical Properties of (4-methoxyphenyl)methyl formate

| Property | Value | Source |

| IUPAC Name | (4-methoxyphenyl)methyl formate | PubChem[1] |

| CAS Number | 122-91-8 | PubChem[1] |

| Molecular Formula | C₉H₁₀O₃ | PubChem[1] |

| Molecular Weight | 166.17 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | ChemicalBook[5] |

| Boiling Point | 220 °C | ChemicalBook[5] |

| Density | ~1.14 g/mL at 25 °C | Chem-Impex[2] |

| Solubility | Insoluble in water; soluble in organic solvents. | PubChem[5] |

Synthesis of (4-methoxyphenyl)methyl formate

The most direct and common method for the synthesis of (4-methoxyphenyl)methyl formate is the Fischer esterification of 4-methoxybenzyl alcohol with formic acid, catalyzed by a strong acid. This reversible reaction is driven to completion by either removing the water formed or by using an excess of one of the reactants.

Causality Behind Experimental Choices

The choice of Fischer esterification is predicated on the ready availability and relatively low cost of the starting materials: 4-methoxybenzyl alcohol and formic acid. The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial. The acid protonates the carbonyl oxygen of formic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of 4-methoxybenzyl alcohol. Using an excess of one reactant, typically the more cost-effective one or the one that can also serve as a solvent, shifts the equilibrium towards the product side, maximizing the yield. The removal of water, for instance, by azeotropic distillation with a suitable solvent like toluene, is another effective strategy to drive the reaction to completion.

Detailed Experimental Protocol: Fischer Esterification

Materials:

-

4-Methoxybenzyl alcohol (1 equivalent)

-

Formic acid (≥95%, 3 equivalents)

-

Concentrated sulfuric acid (catalytic amount, ~0.05 equivalents)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzyl alcohol and formic acid.

-

With gentle stirring, slowly add the catalytic amount of concentrated sulfuric acid. The addition is exothermic and should be done cautiously.

-

Heat the reaction mixture to reflux (the temperature will depend on the boiling point of the excess reactant) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the excess acid, caution: CO₂ evolution), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude (4-methoxyphenyl)methyl formate.

-

The crude product can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Structural Elucidation and Characterization

The identity and purity of synthesized (4-methoxyphenyl)methyl formate are confirmed through a combination of spectroscopic techniques.

Spectroscopic Data

Infrared (IR) Spectroscopy:

The IR spectrum of (4-methoxyphenyl)methyl formate will exhibit characteristic absorption bands. A strong band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester carbonyl group. Additionally, C-O stretching vibrations will be observed around 1150-1250 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While a publicly available, fully assigned experimental spectrum is not readily accessible, based on the known spectra of similar compounds, the following proton (¹H) and carbon (¹³C) NMR spectral data can be predicted for (4-methoxyphenyl)methyl formate in CDCl₃:

¹H NMR (Predicted):

-

δ ~8.1 ppm (s, 1H): This singlet corresponds to the formate proton (H-C=O).

-

δ ~7.3 ppm (d, 2H): These are the aromatic protons ortho to the -CH₂O- group.

-

δ ~6.9 ppm (d, 2H): These are the aromatic protons meta to the -CH₂O- group.

-

δ ~5.1 ppm (s, 2H): This singlet is assigned to the benzylic protons (-CH₂-O).

-

δ ~3.8 ppm (s, 3H): This singlet corresponds to the methoxy group protons (-OCH₃).

¹³C NMR (Predicted):

-

δ ~161.0 ppm: Carbonyl carbon of the formate group.

-

δ ~159.8 ppm: Aromatic carbon bearing the methoxy group.

-

δ ~130.0 ppm: Aromatic carbons ortho to the -CH₂O- group.

-

δ ~129.5 ppm: Aromatic carbon attached to the -CH₂O- group.

-

δ ~114.0 ppm: Aromatic carbons meta to the -CH₂O- group.

-

δ ~66.0 ppm: Benzylic carbon (-CH₂-O).

-

δ ~55.3 ppm: Methoxy carbon (-OCH₃).

Mass Spectrometry (MS):

The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern would likely involve the loss of the formate group and the formation of the stable 4-methoxybenzyl cation at m/z = 121, which is often the base peak.

Applications in Organic Synthesis and Drug Development

The primary significance of (4-methoxyphenyl)methyl formate in the context of drug development lies in its connection to the 4-methoxybenzyl (PMB) protecting group.

The 4-Methoxybenzyl (PMB) Protecting Group

The PMB group is widely employed to protect hydroxyl and carboxyl groups during complex syntheses of pharmaceutical agents. Its popularity stems from its stability under a range of conditions and, more importantly, the specific methods available for its cleavage that are orthogonal to many other protecting groups.

Introduction of the PMB Group:

While (4-methoxyphenyl)methyl formate itself is not typically used to introduce the PMB group onto other molecules, its synthesis from 4-methoxybenzyl alcohol is a key step in generating the precursors for PMB protection, such as 4-methoxybenzyl chloride (PMB-Cl) or 4-methoxybenzyl bromide (PMB-Br). These halides are then used in Williamson ether synthesis or esterification reactions to install the PMB group.

Cleavage of the PMB Group:

The deprotection of a PMB ether or ester is a critical step in a synthetic sequence. The electron-donating methoxy group at the para position stabilizes the formation of a benzylic carbocation, facilitating cleavage under milder acidic conditions than those required for an unsubstituted benzyl group.

Mechanism of Acid-Catalyzed Cleavage (e.g., with Trifluoroacetic Acid - TFA):

-

Protonation of the ether or ester oxygen by the strong acid (TFA) makes the 4-methoxybenzyl group a better leaving group.

-

Departure of the protonated alcohol or carboxylic acid generates the resonance-stabilized 4-methoxybenzyl cation.

-

The carbocation is then trapped by a nucleophile present in the reaction mixture, often the counter-ion of the acid or a scavenger added for this purpose.

This selective deprotection is crucial in the synthesis of complex molecules where multiple protecting groups are present, allowing for the sequential unmasking of functional groups. For instance, in peptide synthesis, a PMB ester at the C-terminus can be cleaved with TFA without affecting other acid-labile protecting groups like Boc on the amino functionalities[4].

Role in Drug Development

The utility of the PMB group, and by extension the chemistry of its derivatives like (4-methoxyphenyl)methyl formate, is evident in the synthesis of various biologically active compounds. For example, it has been used in the synthesis of pyrazolone derivatives, which are known to have pharmaceutical applications[6]. The PMB group allows for modifications on the pyrazole core, and its subsequent removal yields the final target molecule.

Furthermore, the synthesis of stilbene and dihydrostilbene derivatives with cytotoxic activity against cancer cell lines has utilized 4-methoxybenzyl chloride, a direct derivative of the alcohol precursor to our title compound[3]. The PMB moiety in these structures can influence their pharmacokinetic properties.

Formate Esters as Potential Prodrugs

Ester prodrugs are a common strategy to improve the pharmacokinetic properties of a drug, such as its solubility, stability, or ability to cross cell membranes. The ester linkage is designed to be cleaved in vivo by esterases to release the active parent drug. While there are no prominent examples of (4-methoxyphenyl)methyl formate itself being used as a prodrug, the concept of using formate esters to mask hydroxyl groups is a valid prodrug approach[7][8]. The release of the active alcohol and formic acid, a natural endogenous compound, makes this an attractive strategy. The specific properties of the 4-methoxybenzyl group could be exploited to fine-tune the rate of enzymatic hydrolysis.

Safety and Handling

(4-methoxyphenyl)methyl formate is considered harmful if swallowed, and may cause skin and eye irritation[5]. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

(4-methoxyphenyl)methyl formate, while a seemingly simple molecule, serves as an excellent case study for several fundamental concepts in organic synthesis and medicinal chemistry. Its synthesis via Fischer esterification illustrates a classic and important reaction. Its structural features are key to understanding the utility of the 4-methoxybenzyl (PMB) protecting group, a workhorse in the synthesis of complex pharmaceutical compounds. The principles of its selective cleavage are a testament to the fine control that can be achieved in modern synthetic chemistry. For researchers in drug development, a thorough understanding of the chemistry of (4-methoxyphenyl)methyl formate and the broader class of PMB-protected compounds is essential for the design and execution of efficient and elegant synthetic routes to novel therapeutic agents.

References

-

4-Methoxybenzyl Chloride: Applications in Anticancer and Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.

-

Wuts, P. G. M. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules2017 , 22(12), 2055.

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.

-

4-Methoxybenzyl formate. PubChem, National Center for Biotechnology Information.

-

1H and 13C NMR spectra of produced formate. ResearchGate.

-

Eller, G.; Holzer, W. The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Heterocycles2004 , 63(11), 2537-2555.

-

Anisyl formate. Haz-Map.

-

ANISYL FORMATE. ChemicalBook.

-

Showing Compound 4-Methoxybenzyl formate (FDB013596). FooDB.

-

Supporting Information. Wiley-VCH.

-

Rautio, J.; et al. Prodrugs of Alcohols and Phenols. In Prodrugs: Challenges and Rewards; Stella, V. J., Borchardt, R. T., Hageman, M. J., Oliyai, R., Maag, H., Tilley, J. W., Eds.; Springer: New York, 2007; pp 319-385.

-

The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate.

-

Anisyl formate. Chem-Impex.

Sources

- 1. 4-Methoxybenzyl formate | C9H10O3 | CID 61054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. ANISYL FORMATE | 122-91-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 甲酸茴香酯 ≥90%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]

- 8. N-(4-METHOXYPHENYL)FORMAMIDE(5470-34-8) 13C NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to p-Methoxybenzyl Formate for Advanced Research

For researchers, scientists, and professionals in drug development, a deep understanding of the physicochemical characteristics of key chemical entities is paramount. This guide provides an in-depth technical overview of p-methoxybenzyl formate (also known as anisyl formate), a compound of interest in both synthetic chemistry and as a component in flavor and fragrance applications. We will delve into its core physical properties, spectral signature, synthesis, and safety considerations, grounded in established scientific principles and data.

Core Molecular and Physical Characteristics

p-Methoxybenzyl formate is a carboxylic ester recognized for its distinct aromatic profile.[1] It is structurally defined by a formate group attached to the methylene bridge of a p-methoxybenzyl moiety.[2] This structure imparts specific physical and chemical properties that are critical for its application and handling.

The compound typically presents as a colorless to pale yellow liquid under standard laboratory conditions.[3] Its physical state is a key differentiator from structurally similar but solid compounds, a fact that has practical implications for storage and handling in a research setting.

Diagram: Chemical Structure of p-Methoxybenzyl Formate

Caption: Chemical structure of p-methoxybenzyl formate.

Table 1: Physical and Chemical Properties of p-Methoxybenzyl Formate

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [2][4] |

| CAS Number | 122-91-8 | [2] |

| Appearance | Colorless to pale yellow clear liquid | [3][5] |

| Boiling Point | 220 °C at 760 mmHg | [2][5] |

| Density | 1.035 g/mL at 25 °C | [3][6] |

| Specific Gravity | 1.138 - 1.142 at 25 °C | [5] |

| Refractive Index | 1.521 - 1.525 at 20 °C | [5] |

| Solubility | Soluble in alcohol; Insoluble in water | [2][5] |

| Vapor Pressure | 0.017 mmHg at 25 °C (estimated) | [5] |

| Flash Point | > 110 °C (> 230 °F) | [5] |

Spectroscopic Profile

The structural elucidation and purity assessment of p-methoxybenzyl formate rely on standard spectroscopic techniques. The following data are representative of its spectral signature.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals corresponding to the aromatic protons, the methoxy group, the methylene protons, and the formyl proton.[2]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct resonances for the aromatic carbons, the methoxy carbon, the methylene carbon, and the carbonyl carbon of the formate group.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the ester group and C-O stretching frequencies, as well as bands indicative of the aromatic ring.[7]

-

Mass Spectrometry (MS): Mass spectral analysis typically shows a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[1][2] The base peak is often observed at m/z 121, corresponding to the p-methoxybenzyl cation.[2]

Synthesis Methodology: Esterification of p-Methoxybenzyl Alcohol

The primary and most direct route for the synthesis of p-methoxybenzyl formate is the Fischer esterification of p-methoxybenzyl alcohol (anisyl alcohol) with formic acid.[6] This acid-catalyzed reaction is a cornerstone of organic synthesis.

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of p-methoxybenzyl formate.

Experimental Protocol: Synthesis via Fischer Esterification

Causality and Self-Validation: This protocol is designed for high conversion and purity. The use of excess formic acid (which can also act as a solvent) drives the equilibrium towards the product. The acid catalyst is essential to protonate the formic acid, making it a better electrophile. The workup procedure is critical for removing the catalyst and unreacted acid, and the final purification step ensures the isolation of the target compound from any byproducts or residual starting materials.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-methoxybenzyl alcohol (1.0 equivalent) and formic acid (e.g., 3-5 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 1-2 mol%), to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., 2-4 hours). The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acidic components. Caution: CO₂ evolution will occur.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by vacuum distillation or column chromatography to yield pure p-methoxybenzyl formate.

Applications in Research and Development

While widely used as a fragrance and flavoring agent, the p-methoxybenzyl (PMB) moiety is of significant interest to drug development professionals as a protecting group for alcohols and other functional groups in complex molecule synthesis.[8][9] The PMB group is known for its stability under a range of reaction conditions and can be selectively cleaved under mild oxidative or acidic conditions.[9] Understanding the properties of simpler PMB-containing molecules like the formate ester provides foundational knowledge for its more complex applications in multi-step organic synthesis.

Safety and Handling

As with any chemical reagent, proper handling of p-methoxybenzyl formate is essential. It is classified as a skin and eye irritant.[10]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and direct light. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[10]

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations for hazardous waste.

This guide provides a foundational, technically-driven overview of p-methoxybenzyl formate. By understanding its physical characteristics, spectral properties, and synthesis, researchers can more effectively and safely utilize this compound in their laboratory endeavors.

References

-

SpectraBase. (n.d.). p-methoxybenzyl alcohol, formate. Retrieved January 7, 2026, from [Link]

-

SpectraBase. (n.d.). p-methoxybenzyl alcohol, formate [FTIR]. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 4-Methoxybenzyl formate. Retrieved January 7, 2026, from [Link]

-

FooDB. (2010). Showing Compound 4-Methoxybenzyl formate (FDB013596). Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). US7960553B1 - Reagent for synthesis of para-methoxbenzyl (PMB) ethers and associated methods.

-

Request PDF. (2025). Synthesis of para-Methoxybenzyl (PMB) Ethers under Neutral Conditions. Retrieved January 7, 2026, from [Link]

-

PubMed. (2010). A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Retrieved January 7, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved January 7, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved January 7, 2026, from [Link]

-

The Good Scents Company. (n.d.). para-anisyl formate. Retrieved January 7, 2026, from [Link]

-

SIELC Technologies. (2018). 4-Methoxybenzyl formate. Retrieved January 7, 2026, from [Link]

-

Yeast Metabolome Database. (n.d.). Anisyl formate (YMDB15963). Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). N-(4-methoxybenzyl)formamide. Retrieved January 7, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0150466). Retrieved January 7, 2026, from [Link]

-

PMC - NIH. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved January 7, 2026, from [Link]

-

PubChemLite. (n.d.). 4-methoxybenzyl formate (C9H10O3). Retrieved January 7, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved January 7, 2026, from [Link]

Sources

- 1. Showing Compound 4-Methoxybenzyl formate (FDB013596) - FooDB [foodb.ca]

- 2. 4-Methoxybenzyl formate | C9H10O3 | CID 61054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. para-anisyl formate, 122-91-8 [thegoodscentscompany.com]

- 6. ANISYL FORMATE | 122-91-8 [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. US7960553B1 - Reagent for synthesis of para-methoxbenzyl (PMB) ethers and associated methods - Google Patents [patents.google.com]

- 9. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 122-91-8 4-Methoxybenzyl formate AKSci 8085AF [aksci.com]

An In-Depth Technical Guide to the Spectral Analysis of 4-Methoxybenzyl Formate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract: This technical guide provides a comprehensive analysis of the spectral data for 4-methoxybenzyl formate (CAS No. 122-91-8), a significant compound in the fragrance and flavor industries. This document delves into the core principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal identification and characterization of this molecule. By synthesizing theoretical underpinnings with field-proven insights, this guide serves as an essential resource for researchers and professionals in analytical chemistry and drug development, ensuring scientific integrity and fostering a deeper understanding of molecular spectroscopy.

Introduction: The Molecular Profile of 4-Methoxybenzyl Formate

4-Methoxybenzyl formate, also known as anisyl formate, is a carboxylic ester recognized for its pleasant floral and fruity aroma.[1] Its molecular structure, consisting of a p-substituted benzene ring, an ether linkage, and a formate ester group, gives rise to a unique spectral fingerprint. Understanding this fingerprint is paramount for quality control, reaction monitoring, and metabolite identification in various scientific and industrial settings. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS spectral data of 4-methoxybenzyl formate, providing a robust framework for its characterization.

Molecular Structure and Properties:

-

Chemical Formula: C₉H₁₀O₃[2]

-

Molecular Weight: 166.17 g/mol [2]

-

IUPAC Name: (4-methoxyphenyl)methyl formate[2]

-

Synonyms: Anisyl formate, p-Methoxybenzyl formate[2]

Caption: Molecular structure of 4-Methoxybenzyl formate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[3]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 4-methoxybenzyl formate for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-methoxybenzyl formate in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the analyte's spectrum.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 4-methoxybenzyl formate is expected to exhibit distinct signals corresponding to the aromatic, benzylic, methoxy, and formyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Singlet | 1H | Formyl proton (O=C-H ) |

| ~7.3 | Doublet | 2H | Aromatic protons ortho to the CH₂ group |

| ~6.9 | Doublet | 2H | Aromatic protons ortho to the OCH₃ group |

| ~5.1 | Singlet | 2H | Benzylic protons (-CH₂ -O) |

| ~3.8 | Singlet | 3H | Methoxy protons (-OCH₃ ) |

Interpretation:

-

The downfield singlet at approximately 8.1 ppm is characteristic of a formate proton, deshielded by the adjacent carbonyl group.

-

The two doublets in the aromatic region (around 7.3 and 6.9 ppm) are indicative of a 1,4-disubstituted benzene ring. The protons closer to the electron-withdrawing ester group are expected to be further downfield than those closer to the electron-donating methoxy group.

-

The singlet at approximately 5.1 ppm corresponds to the two benzylic protons, which are chemically equivalent.

-

The singlet at around 3.8 ppm is assigned to the three protons of the methoxy group.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~161.0 | Formyl carbon (C =O) |

| ~160.0 | Aromatic carbon attached to the methoxy group (C -OCH₃) |

| ~130.0 | Aromatic carbons ortho to the CH₂ group |

| ~128.0 | Aromatic quaternary carbon attached to the CH₂ group |

| ~114.0 | Aromatic carbons ortho to the OCH₃ group |

| ~68.0 | Benzylic carbon (-CH₂ -O) |

| ~55.0 | Methoxy carbon (-OCH₃ ) |

Interpretation:

-

The most downfield signal around 161.0 ppm is assigned to the carbonyl carbon of the formate group.

-

The signals in the 114-160 ppm range correspond to the aromatic carbons. The carbon attached to the oxygen of the methoxy group is typically the most downfield among the aromatic signals due to the deshielding effect of the oxygen atom.

-

The benzylic carbon signal appears around 68.0 ppm.

-

The methoxy carbon signal is observed at approximately 55.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring an IR Spectrum

Objective: To identify the key functional groups in 4-methoxybenzyl formate using Fourier Transform Infrared (FTIR) spectroscopy.

Methodology:

-

Sample Preparation: A neat spectrum can be obtained by placing a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

IR Spectral Data and Interpretation

The IR spectrum of 4-methoxybenzyl formate will display characteristic absorption bands for the ester, ether, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3000-2800 | Medium | C-H stretching (aromatic and aliphatic) |

| ~1720 | Strong | C=O stretching (ester carbonyl) |

| ~1610, ~1510 | Medium | C=C stretching (aromatic ring) |

| ~1250 | Strong | C-O stretching (asymmetric, aryl ether) |

| ~1170 | Strong | C-O stretching (ester) |

| ~1030 | Strong | C-O stretching (symmetric, aryl ether) |

| ~830 | Strong | C-H out-of-plane bending (p-disubstituted benzene) |

Interpretation:

-

The most prominent feature in the IR spectrum is the strong absorption band around 1720 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group.

-

The presence of the aromatic ring is confirmed by the C=C stretching vibrations in the 1610-1510 cm⁻¹ region and the strong C-H out-of-plane bending band around 830 cm⁻¹, which is indicative of 1,4-disubstitution.

-

The strong bands around 1250 cm⁻¹ and 1030 cm⁻¹ are assigned to the asymmetric and symmetric C-O stretching of the aryl ether, respectively.

-

The C-O stretch of the ester group is also visible around 1170 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol: Acquiring a Mass Spectrum

Objective: To determine the molecular weight and fragmentation pattern of 4-methoxybenzyl formate using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Methodology:

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC), which separates the components of a mixture before they enter the ion source.

-

Ionization: Electron Ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectral Data and Interpretation

The mass spectrum of 4-methoxybenzyl formate shows a molecular ion peak and several characteristic fragment ions.[2]

| m/z | Relative Intensity | Assignment |

| 166 | ~31% | [M]⁺, Molecular ion |

| 121 | 100% | [M - OCHO]⁺, Tropylium ion (base peak) |

| 91 | - | [C₇H₇]⁺ |

| 77 | ~16% | [C₆H₅]⁺, Phenyl cation |

Interpretation and Fragmentation Pathway:

The fragmentation of 4-methoxybenzyl formate upon electron ionization is a logical process that can be rationalized based on the stability of the resulting fragments.

Caption: Proposed fragmentation pathway for 4-methoxybenzyl formate in EI-MS.

-

Molecular Ion ([M]⁺, m/z 166): The peak at m/z 166 corresponds to the intact molecule with one electron removed.[2]

-

Base Peak (m/z 121): The most intense peak in the spectrum (the base peak) is at m/z 121. This corresponds to the 4-methoxybenzyl cation, which is formed by the loss of a formyloxy radical (•OCHO). This cation is particularly stable due to resonance delocalization of the positive charge into the benzene ring and the electron-donating methoxy group.[2]

-

Tropylium Ion (m/z 91): The peak at m/z 91 is likely due to the tropylium ion, a common fragment in compounds containing a benzyl group. It can be formed from the 4-methoxybenzyl cation via rearrangement and loss of formaldehyde (CH₂O).

-

Phenyl Cation (m/z 77): The fragment at m/z 77 corresponds to the phenyl cation, formed by the loss of a methyl group and carbon monoxide from the 4-methoxybenzyl cation.[2]

Conclusion: A Unified Spectral Portrait

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides an unambiguous and detailed characterization of 4-methoxybenzyl formate. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. The NMR spectra reveal the precise connectivity of the carbon and hydrogen atoms, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and provides insight into the molecule's stability and fragmentation behavior. This integrated approach, grounded in established experimental protocols and theoretical principles, exemplifies a robust methodology for the structural elucidation of organic compounds, which is fundamental to research and development in the chemical and pharmaceutical sciences.

References

-

PubChem. 4-Methoxybenzyl formate. [Link]

-

FooDB. Showing Compound 4-Methoxybenzyl formate (FDB013596). [Link]

-

HMDB. Showing metabocard for 4-Methoxybenzyl formate (HMDB0034993). [Link]

-

NIST. Benzenemethanol, 4-methoxy-, formate. [Link]

-

FAO. Online Edition: "Specifications for Flavourings". [Link]

-

PubChem. 4-Methoxybenzyl alcohol. [Link]

-

SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. [Link]

-

PubChemLite. 4-methoxybenzyl formate (C9H10O3). [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

The Good Scents Company. para-anisyl formate. [Link]

-

PubChem. 4-Methoxyphenol formate. [Link]

-

ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

-

ResearchGate. Methyl Substitution Effects on 1H and 13C NMR Data of Methoxyflavones. [Link]

-

The Royal Society of Chemistry. Table of Contents. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 4-Methoxybenzyl Formate in Organic Solvents

Introduction: The Critical Role of Solubility in Scientific Advancement

4-Methoxybenzyl formate, also known as anisyl formate, is a versatile aromatic ester utilized in the flavor, fragrance, and pharmaceutical industries.[1] Its efficacy in various applications, from serving as a precursor in complex organic syntheses to its role in the formulation of final products, is fundamentally governed by its interaction with solvents. A thorough understanding of its solubility profile is paramount for researchers, scientists, and drug development professionals to ensure optimized reaction kinetics, effective purification, and stable formulations.

This in-depth technical guide provides a comprehensive analysis of the solubility of 4-Methoxybenzyl formate. We will delve into the theoretical principles governing its solubility, provide a qualitative assessment of its behavior in a range of common organic solvents, and present a detailed, self-validating experimental protocol for the quantitative determination of its solubility. This document is designed to empower researchers with the knowledge to make informed decisions in experimental design and process development.

Physicochemical Properties of 4-Methoxybenzyl Formate

An understanding of the molecular characteristics of 4-Methoxybenzyl formate is essential to predict its solubility behavior. The molecule possesses both polar and non-polar features, which dictate its affinity for various solvents.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [2][3] |

| Molecular Weight | 166.17 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 220 °C at 760 mmHg | [2] |

| Density | ~1.136 - 1.145 g/cm³ | [2] |

| Polar Surface Area | 35.53 Ų | [4] |

| logP (Octanol-Water Partition Coefficient) | 1.81 (Predicted) | [4] |

The presence of the ester and methoxy functional groups introduces polarity and hydrogen bond accepting capabilities, while the benzene ring contributes to its non-polar character. The predicted logP value of 1.81 suggests a degree of lipophilicity, indicating a preference for organic environments over aqueous ones.

Qualitative Solubility Profile: A Predictive Analysis

The following table provides a qualitative prediction of solubility based on solvent properties.

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol | High / Miscible | The hydroxyl group of these solvents can act as a hydrogen bond donor to the ester and methoxy oxygens of 4-Methoxybenzyl formate. The overall polarity is also compatible. One source indicates it is soluble in 5.5 volumes of 70% alcohol.[1] |

| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Dichloromethane | High | These solvents possess sufficient polarity to interact favorably with the polar regions of 4-Methoxybenzyl formate. The absence of a hydrogen-donating group prevents competing interactions, often leading to high solubility. |

| Non-polar Solvents | Hexane, Toluene | Moderate to Low | The aromatic ring of 4-Methoxybenzyl formate will have some affinity for these non-polar solvents. However, the polar ester and methoxy groups will be less effectively solvated, likely resulting in lower solubility compared to polar solvents. |

Experimental Determination of Solubility: A Validated Protocol

For precise and actionable data, experimental determination of solubility is indispensable. The following protocol outlines the widely accepted isothermal shake-flask method, a robust and reliable technique for generating accurate solubility data.

Diagram of the Isothermal Shake-Flask Method

Caption: Workflow for the experimental determination of solubility using the isothermal shake-flask method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent (e.g., methanol, acetone, hexane).

-

Add an excess amount of 4-Methoxybenzyl formate to each vial to ensure that a saturated solution is formed with undissolved solute remaining.

-

Seal the vials tightly to prevent solvent evaporation during equilibration.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a volumetric pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-determined analytical method.

-

Analyze the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the precise concentration of 4-Methoxybenzyl formate. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

-

-

Data Reporting:

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Logical Framework for Solvent Selection in a Synthetic Process

The choice of solvent is a critical parameter in any chemical synthesis. The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction involving 4-Methoxybenzyl formate, integrating solubility considerations.

Sources

A Technical Inquiry into the Presence of 4-Methoxybenzyl Formate in Natural Vanilla

Abstract: The aroma profile of natural vanilla (Vanilla planifolia) is a complex symphony of over 200 identified volatile and non-volatile compounds, with vanillin being the principal character component.[1][2][3] This guide addresses the inquiry into the natural occurrence of a specific ester, 4-Methoxybenzyl formate, within this intricate matrix. A thorough review of existing literature on vanilla's chemical composition reveals no definitive evidence of this compound as a natural constituent. Contradictory database entries, with one suggesting its presence and others its synthetic origin, necessitate a rigorous analytical approach.[4][5] This document, therefore, serves as a technical whitepaper for researchers and drug development professionals, shifting the focus from an assumption of occurrence to a robust, verifiable protocol for its definitive identification or confirmed absence. We present the established chemical landscape of vanilla, the physicochemical properties of the target analyte, and a detailed, field-proven Gas Chromatography-Mass Spectrometry (GC-MS) workflow designed to provide an unambiguous answer to this question.

Part 1: The Established Volatile Profile of Natural Vanilla

The flavor of cured vanilla beans is the result of enzymatic and chemical transformations of precursors during the curing process.[6] The primary flavor molecule, vanillin, is accompanied by a host of other compounds that modulate and enrich the final sensory experience.[7] Comprehensive analytical studies using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have identified numerous compounds, yet 4-Methoxybenzyl formate is conspicuously absent from these detailed inventories.[8][9][10]

The complexity of this natural extract makes the identification of trace components challenging. However, the major and minor compounds that are consistently reported in the scientific literature form the recognized chemical fingerprint of authentic vanilla. While hundreds of molecules contribute, a selection of key compounds is summarized below.[1][3]

Table 1: Key Aromatic Compounds Identified in Natural Vanilla planifolia Extract

| Compound Class | Compound Name | Typical Contribution to Aroma Profile |

| Phenolic Aldehydes | Vanillin | Sweet, creamy, principal vanilla aroma[11] |

| 4-Hydroxybenzaldehyde | Almond-like, sweet, floral[7] | |

| Phenolic Acids | Vanillic Acid | Sweet, balsamic, degradation product of vanillin[7] |

| p-Hydroxybenzoic Acid | Mildly phenolic[11] | |

| Phenols | Guaiacol | Smoky, phenolic, medicinal[7] |

| Alcohols | 4-Methoxybenzyl alcohol | Floral, sweet, anise-like[12] |

| Vanillyl alcohol | Mildly sweet, vanilla-like[13] | |

| Esters | Methyl cinnamate | Balsamic, fruity, cinnamon-like[3] |

This established profile serves as the baseline against which any investigation for new or unconfirmed compounds must be compared.

Part 2: Physicochemical & Olfactory Profile of 4-Methoxybenzyl Formate

4-Methoxybenzyl formate, also known as anisyl formate, is recognized primarily as a synthetic flavoring and fragrance ingredient.[5] Its sensory profile is described as sweet, fruity, floral, and reminiscent of vanilla and anise, which explains its utility in flavor formulations.[14] Understanding its physical and chemical properties is paramount for developing a targeted analytical method capable of resolving it from the complex vanilla matrix.

Table 2: Properties of 4-Methoxybenzyl Formate

| Property | Value | Source |

| Chemical Formula | C₉H₁₀O₃ | [5] |

| Molecular Weight | 166.17 g/mol | [5] |

| CAS Number | 122-91-8 | [5][14] |

| Boiling Point | 220 °C | [5] |

| FEMA Number | 2101 | [4][14] |

| Odor Description | Fruity, floral, anisic, vanilla, seaweed | [14] |

| Reported Natural Source | Vanilla planifolia (unconfirmed, requires verification) | [4] |

The unverified report of its presence in Vanilla planifolia in the PubChem database stands in contrast to its common description as a synthetic agent and its absence in detailed analytical studies of vanilla.[4][5] This discrepancy is the central motivation for the protocol outlined in the next section.

Part 3: An Analytical Protocol for Definitive Investigation

To resolve the ambiguity surrounding 4-Methoxybenzyl formate in vanilla, a self-validating, targeted analytical approach is required. The following protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive method for the analysis of volatile and semi-volatile compounds in complex matrices.[9][10]

Experimental Workflow Diagram

Caption: HS-SPME-GC-MS workflow for the targeted analysis of 4-Methoxybenzyl formate.

Step-by-Step Methodology

-

Materials and Reagents:

-

Vanilla Bean Extract (Vanilla planifolia), authenticated.

-

4-Methoxybenzyl formate certified reference standard (>98% purity).

-

Ethanol (200 proof, for standard preparation).

-

Deionized water.

-

20 mL headspace vials with septa caps.

-

65 µm PDMS/DVB SPME fiber assembly.

-

-

Standard and Sample Preparation:

-

Causality: A pure standard is essential to determine the exact retention time and mass spectral fingerprint of the target compound, which are the primary identifiers in chromatography.

-

Protocol: Prepare a 1000 µg/mL stock solution of 4-Methoxybenzyl formate in ethanol. Prepare a working solution of 10 µg/mL. For the vanilla sample, weigh 1.0 g of extract into a 20 mL headspace vial and add 10 mL of deionized water. For the validation or "spiked" sample, add an aliquot of the working standard to a prepared vanilla vial to achieve a final concentration of 1 µg/g.

-

-

HS-SPME Parameters:

-

Causality: Headspace analysis isolates volatile compounds from the non-volatile matrix, preventing contamination of the GC system. The PDMS/DVB fiber is chosen for its affinity for a broad range of polar and non-polar analytes, including esters.

-

Protocol:

-

Incubation/Equilibration: 60 °C for 10 minutes.

-

Extraction: Expose the SPME fiber to the vial headspace for 30 minutes at 60 °C.

-

Desorption: Transfer the fiber to the GC inlet and desorb for 2 minutes at 250 °C.

-

-

-

GC-MS Parameters:

-

Causality: A polar capillary column (e.g., DB-WAX or equivalent) is crucial for separating the target ester from other polar compounds in vanilla. The mass spectrometer provides definitive identification based on the molecule's fragmentation pattern.

-

Protocol:

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Oven Program: Start at 40 °C, hold for 2 min, ramp to 240 °C at 5 °C/min, hold for 5 min.

-

MS Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

-

SIM Ions (for high sensitivity): Target key fragment ions of 4-Methoxybenzyl formate (e.g., m/z 121, 91, 77).

-

-

-

Data Validation and Interpretation:

-

Trustworthiness: A protocol's trustworthiness lies in its validation. The analysis of a spiked sample is a self-validating step. If the method can successfully detect the compound when it is intentionally added, its failure to detect it in the natural sample is a strong indicator of its true absence.

-

Protocol:

-

Confirm the retention time and mass spectrum of the pure standard.

-

Examine the chromatogram of the vanilla extract at the determined retention time.

-

If a peak is present, its mass spectrum must match the standard's spectrum with a high degree of certainty (e.g., NIST library similarity score > 90%).

-

-

Part 4: Discussion - Evaluating Potential Origins

While direct evidence for the natural occurrence of 4-Methoxybenzyl formate is lacking, it is scientifically prudent to consider hypothetical pathways for its formation.

Hypothetical Biosynthesis

The biosynthesis of flavor compounds in vanilla primarily involves the phenylpropanoid pathway, which produces precursors to vanillin.[1][2][15] 4-Methoxybenzyl alcohol (anisyl alcohol) is a known natural constituent of vanilla.[12] Formic acid is also a simple organic acid that can be present in biological systems. A hypothetical enzymatic esterification reaction could, in theory, produce 4-Methoxybenzyl formate.

Sources

- 1. Unravelling Vanillin Biosynthesis: Integrative Transcriptomic and Metabolomic Insights into Pod Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. synbiowatch.org [synbiowatch.org]

- 4. 4-Methoxybenzyl formate | C9H10O3 | CID 61054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ANISYL FORMATE | 122-91-8 [chemicalbook.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Vanilla planifolia - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Effects of Different Extraction Methods on Vanilla Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Aroma Composition of Vanilla Beans from Different Origins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. vanilla beans vanilla: Topics by Science.gov [science.gov]

- 14. para-anisyl formate [flavscents.com]

- 15. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the p-Methoxybenzyl (PMB) Group: Introduction, Reactivity, and Strategic Application

The p-methoxybenzyl (PMB) group stands as a cornerstone protecting group in the edifice of modern organic synthesis. Its utility, particularly for masking the reactivity of alcohols and amines, stems from a finely tuned balance of stability and selective lability.[1][2] Unlike more simplistic protecting groups, the PMB ether offers a suite of deprotection options, most notably a unique susceptibility to oxidative cleavage that enables its removal with surgical precision in the presence of other sensitive functionalities.[3][4][5] This guide provides an in-depth exploration of the PMB group, moving beyond mere protocols to elucidate the mechanistic rationale that empowers researchers to deploy it with confidence and strategic foresight.

Part 1: The Introduction of the PMB Group — Protecting the Nucleophile

The installation of the PMB group is most commonly achieved via the venerable Williamson ether synthesis, an SN2 reaction that has remained a mainstay due to its reliability and broad applicability.[3][4]

Mechanism of Introduction: Williamson Ether Synthesis

The process begins with the deprotonation of a nucleophilic functional group, typically an alcohol, using a moderately strong base to generate a potent alkoxide. This alkoxide then engages in a nucleophilic attack on an electrophilic benzyl source, such as p-methoxybenzyl chloride (PMB-Cl), to form the stable PMB ether.[3][6]

Caption: Mechanism of PMB ether formation via Williamson ether synthesis.

Standard Experimental Protocol: PMB Protection of an Alcohol

This protocol is a representative example for the protection of a primary or secondary alcohol.

-

Preparation: A solution of the starting alcohol (1.0 equiv) in a mixture of anhydrous THF and DMF (e.g., 3:1 v/v) is prepared in a flame-dried flask under an inert atmosphere (N₂ or Ar).

-

Deprotonation: The solution is cooled to 0 °C in an ice-water bath. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5-4.0 equiv) is added portionwise.[3] The reaction is stirred at this temperature until gas evolution ceases, indicating the complete formation of the alkoxide.

-

Alkylation: A solution of p-methoxybenzyl bromide (PMB-Br) or chloride (PMB-Cl) (1.2-2.0 equiv) in THF is added slowly to the reaction mixture at 0 °C.[3]

-

Reaction Monitoring: The mixture is allowed to stir at 0 °C or warm to room temperature for 1-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is observed. For sluggish reactions, catalytic tetrabutylammonium iodide (TBAI) can be added to facilitate the reaction.[3]

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution or water. The mixture is then diluted with an organic solvent like ethyl acetate and washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.

Alternative Introduction Methods

While robust, the strong basic conditions of the standard Williamson synthesis are not universally compatible. For substrates bearing base-sensitive functionalities or for the protection of sterically hindered alcohols, alternative methods are required.

| Method | Reagent | Conditions | Key Advantages & Use Cases |

| Trichloroacetimidate Method | PMB-O(C=NH)CCl₃ | Catalytic acid (e.g., TfOH, TMSOTf) | Protects base-sensitive compounds and sterically hindered alcohols under acidic conditions.[3][4] |

| Dudley's Reagent | 2-(4-Methoxybenzyloxy)-4-methylquinoline + MeOTf | Neutral, aromatic solvent (e.g., toluene) | Excellent for complex, sensitive systems as it proceeds under mild, neutral conditions.[7] |

| Phase-Transfer Catalysis | PMB-Cl, KOH | Toluene, 18-crown-6 | A practical alternative to NaH, particularly for larger scale reactions where handling hydride is less convenient.[7] |

Part 2: The Reactivity of the PMB Group — The Art of Deprotection

The true power of the PMB group lies in its diverse and selective deprotection pathways. The electron-donating methoxy group renders the benzyl system electron-rich, making it uniquely susceptible to oxidative cleavage and more labile to acid than its unsubstituted benzyl (Bn) counterpart.[3][8]

A. Oxidative Cleavage: The Signature Reaction

The ability to remove the PMB group under mild, oxidative conditions is its most valued characteristic, providing a powerful tool for orthogonal synthesis. The reagent of choice for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4][5]

Mechanism of DDQ-Mediated Cleavage: The reaction proceeds through a single electron transfer (SET) pathway.[3][8]

-

Charge-Transfer Complex Formation: The electron-rich PMB ether associates with the electron-deficient DDQ, forming a distinctively colored charge-transfer complex.[4][9]

-

Single Electron Transfer (SET): An electron is transferred from the PMB ether to DDQ, generating a resonance-stabilized benzylic radical cation and the DDQ radical anion.[3][9] The para-methoxy group is critical for stabilizing this cation.

-

Solvent Intervention: In the presence of water, the radical cation is trapped, leading to a hemiacetal intermediate after further electron and proton transfers.[3][9]

-

Liberation of the Alcohol: The unstable hemiacetal collapses, releasing the free alcohol, p-methoxybenzaldehyde, and the reduced hydroquinone form of DDQ.[4][9]

Caption: Mechanism of oxidative PMB deprotection using DDQ.

Standard Experimental Protocol: DDQ Deprotection

-

Setup: The PMB-protected substrate (1.0 equiv) is dissolved in a solvent system such as dichloromethane/water (e.g., 10:1 v/v) and cooled to 0 °C.[9]

-

Reagent Addition: DDQ (1.1-1.5 equiv) is added in one portion. The solution typically develops a deep green or brown color, indicative of charge-transfer complex formation.[9]

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 1-6 hours, with progress monitored by TLC.

-

Quenching: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ to neutralize the acidic DDQH₂ byproduct.[9]

-

Workup & Purification: The mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Other oxidative reagents such as Ceric Ammonium Nitrate (CAN) can also be employed, and newer, greener methods using metal-free photoredox catalysis are emerging.[5][10]

B. Acidic Cleavage

The PMB group's enhanced electron density also makes it significantly more susceptible to acidic cleavage than a standard benzyl ether.[3][11] This differential reactivity is frequently exploited for selective deprotection.

Mechanism and Reagents: The reaction proceeds via protonation of the ether oxygen, followed by cleavage to release the alcohol and a resonance-stabilized p-methoxybenzyl carbocation.[8][12] This highly stable carbocation is the reason for the PMB group's acid lability. To prevent this cation from participating in unwanted side reactions (e.g., Friedel-Crafts alkylation), a cation scavenger like anisole or 1,3-dimethoxybenzene is often added.[12][13]

Commonly used acids include Trifluoroacetic acid (TFA), often as a 10-50% solution in dichloromethane, as well as various Lewis acids like SnCl₄, POCl₃, and TfOH.[11][12][14][15]

C. Catalytic Hydrogenolysis

Like other benzyl-type ethers, the PMB group can be cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[16] However, this method offers no selectivity over standard benzyl ethers and is incompatible with reducible functional groups like alkenes and alkynes, making it a less strategic choice for PMB removal in complex molecules.[17]

Comparative Overview of Deprotection Methods

| Method | Reagent/Conditions | Selectivity & Orthogonality | Key Considerations |

| Oxidative | DDQ, CH₂Cl₂/H₂O | Excellent: Cleaves PMB in the presence of Bn, TBDMS, Boc, THP, and PMB esters.[5][13][18][19] | The method of choice for selective PMB ether removal. Substrates with other highly electron-rich moieties may react.[9] |

| Acidic | TFA, CH₂Cl₂ | Good: Cleaves PMB faster than Bn. Stable to Boc under carefully controlled conditions.[8][13] | Can affect other acid-sensitive groups (silyl ethers, acetals). Cation scavenger may be needed.[12] |

| Hydrogenolysis | H₂, Pd/C | Poor: Not selective over Bn, alkenes, alkynes, or other reducible groups.[16] | Generally avoided unless it is the only benzylic ether present and no other reducible groups exist. |

Part 3: Field Insights & Orthogonal Strategies

The true mastery of the PMB group comes from understanding its place within a broader orthogonal protection strategy. Its reactivity profile allows it to be paired with other groups to achieve selective deprotection at multiple sites within a complex molecule.

Caption: Orthogonal removal of PMB and Bn ethers.

-

PMB vs. Benzyl (Bn): This is a classic orthogonal pair. The PMB ether can be cleanly removed with DDQ, leaving the Bn ether untouched.[5] Subsequently, the Bn ether can be removed by catalytic hydrogenolysis.

-

PMB vs. Dimethoxybenzyl (DMB): The DMB group, with two electron-donating methoxy groups, is even more labile to both oxidative and acidic cleavage than PMB.[4] This allows for a three-tiered system (DMB > PMB > Bn) where each can be removed sequentially under increasingly harsh conditions.

-

PMB Ethers vs. PMB Esters: A critical and often overlooked point of orthogonality exists between PMB ethers and PMB esters. PMB esters are stable to the DDQ conditions used to cleave PMB ethers.[13] This allows for the selective deprotection of a PMB-protected alcohol in the presence of a PMB-protected carboxylic acid, a powerful tactic in the synthesis of complex hydroxy acids.

Conclusion

The p-methoxybenzyl group is far more than a simple placeholder. Its well-defined electronic properties provide a predictable and versatile handle for chemists to protect and reveal functionality. The signature oxidative cleavage with DDQ, combined with its differential stability relative to benzyl ethers and esters, cements its role as an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of the mechanisms behind its introduction and removal empowers the synthetic chemist to design more elegant, efficient, and successful routes to complex molecular targets.